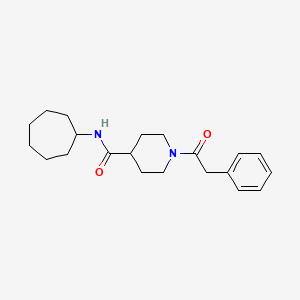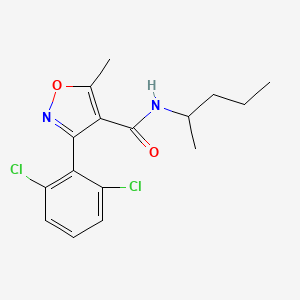![molecular formula C17H21N5O2 B5161872 3-(2-oxo-1-piperidinyl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]propanamide](/img/structure/B5161872.png)
3-(2-oxo-1-piperidinyl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-oxo-1-piperidinyl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as OTB-015 and is a member of the benzylpropanamide family of compounds. OTB-015 has been shown to exhibit strong anticancer properties and is currently being studied for its potential use in cancer treatment.
作用機序
OTB-015 exerts its anticancer effects by targeting the mitochondrial respiratory chain complex I. The compound inhibits the activity of complex I, leading to the accumulation of reactive oxygen species (ROS) and the induction of oxidative stress in cancer cells. This oxidative stress ultimately leads to the destruction of cancer cells through apoptosis.
Biochemical and Physiological Effects:
OTB-015 has been shown to exhibit strong anticancer properties in vitro and in vivo. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their destruction. Additionally, OTB-015 has been shown to inhibit the growth and metastasis of cancer cells, making it a promising candidate for cancer treatment. However, further studies are needed to fully understand the biochemical and physiological effects of OTB-015.
実験室実験の利点と制限
OTB-015 has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, OTB-015 has been extensively studied for its potential therapeutic applications in cancer treatment, providing a strong foundation for further research. However, there are also limitations to using OTB-015 in lab experiments. The compound is highly reactive and can be toxic at high concentrations, making it difficult to work with. Additionally, further studies are needed to fully understand the safety and efficacy of OTB-015 in humans.
将来の方向性
There are several future directions for research on OTB-015. One potential direction is to further investigate the mechanism of action of the compound and its effects on cancer cells. Additionally, further studies are needed to fully understand the safety and efficacy of OTB-015 in humans. Other potential directions include exploring the use of OTB-015 in combination with other cancer treatments, such as chemotherapy and radiation therapy. Overall, the potential therapeutic applications of OTB-015 make it a promising candidate for further research in cancer treatment.
合成法
The synthesis of OTB-015 involves the reaction of 2-(1H-1,2,4-triazol-1-yl)benzylamine with 3-(2-oxo-1-piperidinyl)propanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then purified through column chromatography to obtain OTB-015 in its pure form.
科学的研究の応用
OTB-015 has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to exhibit strong anticancer properties in various types of cancer, including breast cancer, lung cancer, and prostate cancer. OTB-015 has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their destruction. Additionally, OTB-015 has been shown to inhibit the growth and metastasis of cancer cells, making it a promising candidate for cancer treatment.
特性
IUPAC Name |
3-(2-oxopiperidin-1-yl)-N-[[2-(1,2,4-triazol-1-yl)phenyl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c23-16(8-10-21-9-4-3-7-17(21)24)19-11-14-5-1-2-6-15(14)22-13-18-12-20-22/h1-2,5-6,12-13H,3-4,7-11H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEAGANUETZMEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CCC(=O)NCC2=CC=CC=C2N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5161789.png)
![N-(2,5-dimethoxyphenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5161807.png)
![N-ethyl-4-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1,3-thiazole-5-carboxamide](/img/structure/B5161809.png)
![5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5161820.png)
![1-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2,3,3-trimethyl-3,4-dihydroisoquinolinium chloride](/img/structure/B5161822.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(3S)-2-oxo-3-azepanyl]benzamide](/img/structure/B5161824.png)



![2-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B5161849.png)
![N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5161852.png)
![4-{2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]ethoxy}quinazoline](/img/structure/B5161860.png)
![2-chloro-N-(1-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5161885.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(2-thienyl)-4-quinolinecarboxamide](/img/structure/B5161892.png)
